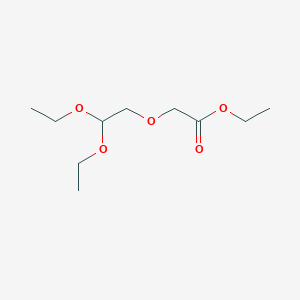

Ethyl (2,2-diethoxyethoxy)acetate

Description

Contextual Significance of Acetal (B89532) Functionalities in Synthetic Chemistry

Acetal functionalities are of paramount importance in the field of organic synthesis, primarily serving as protecting groups for aldehydes and ketones. numberanalytics.comlibretexts.org The conversion of a carbonyl group to an acetal renders it stable and unreactive in neutral to strongly basic or nucleophilic environments. libretexts.orglibretexts.org This protection is crucial during multi-step syntheses where other parts of the molecule need to undergo reactions that would otherwise affect the carbonyl group. numberanalytics.com

The formation of an acetal involves the reaction of a carbonyl compound with two equivalents of an alcohol in the presence of an acid catalyst. libretexts.orglibretexts.org This reaction is reversible and can be shifted towards acetal formation by removing the water generated during the reaction. libretexts.org The stability of the acetal linkage under various conditions, coupled with its facile removal under aqueous acidic conditions, makes it an ideal protective strategy. libretexts.orgmasterorganicchemistry.com This allows for a wide range of chemical transformations to be performed on other parts of the molecule without disturbing the masked carbonyl functionality.

Overview of Ester and Acetal Containing Building Blocks in Organic Synthesis

Molecules that contain both an ester and an acetal group, such as Ethyl (2,2-diethoxyethoxy)acetate, are valuable bifunctional building blocks in organic synthesis. Esters are a significant class of organic compounds that serve as important intermediates in various synthetic pathways. solubilityofthings.com The presence of two distinct functional groups within the same molecule offers the potential for orthogonal chemical reactivity, where one group can be reacted selectively while the other remains intact.

This bifunctionality allows for sequential chemical modifications. For instance, the ester group can undergo reactions such as hydrolysis, transesterification, or Claisen condensation, while the acetal group remains stable under the typically basic or neutral conditions of these reactions. solubilityofthings.com Conversely, the acetal can be hydrolyzed under acidic conditions to reveal a reactive aldehyde, leaving the ester group untouched if the conditions are carefully controlled. This strategic unmasking of reactive sites is a powerful tool in the construction of complex molecules, including novel peptide isosteres and other biologically active compounds. nih.gov

Research Trajectories and Objectives for this compound

Research involving this compound, also known as ethyl diethoxyacetate, has primarily focused on its utility as a precursor in the synthesis of more complex organic molecules. Historical preparations of this compound have been achieved through various methods, including the reaction of dichloroacetic acid with sodium ethoxide followed by esterification, or the reaction of ethanol (B145695) with the hemiacetal of ethyl glyoxylate (B1226380). orgsyn.org

One of the key applications of this compound is in condensation reactions. For example, it can be used in the synthesis of ethyl diethoxyacetoacetate through a reaction with ethyl acetate (B1210297) in the presence of sodium metal. prepchem.com This transformation highlights the reactivity of the ester portion of the molecule while the acetal remains intact.

The objectives of using this compound in research are often centered on its ability to introduce a protected aldehyde functionality into a target molecule. Following the incorporation of the building block via its ester group, the acetal can be deprotected to reveal the aldehyde, which can then participate in a wide array of subsequent reactions such as aldol (B89426) condensations, Wittig reactions, or reductive aminations. This strategy is particularly useful in the synthesis of heterocyclic compounds and other complex molecular frameworks where a latent aldehyde group is required.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H16O4 |

| Molar Mass | 176.21 g/mol nih.govsigmaaldrich.com |

| Appearance | Colorless liquid nih.gov |

| Boiling Point | 217-218 °C sigmaaldrich.commerckmillipore.com |

| Melting Point | -25 °C sigmaaldrich.comsigmaaldrich.com |

| Density | 1.01 g/cm³ at 20 °C sigmaaldrich.commerckmillipore.com |

| Refractive Index | nD25 1.4075 orgsyn.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

62005-56-5 |

|---|---|

Molecular Formula |

C10H20O5 |

Molecular Weight |

220.26 g/mol |

IUPAC Name |

ethyl 2-(2,2-diethoxyethoxy)acetate |

InChI |

InChI=1S/C10H20O5/c1-4-13-9(11)7-12-8-10(14-5-2)15-6-3/h10H,4-8H2,1-3H3 |

InChI Key |

MDPFSFKQLSOBHA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(COCC(=O)OCC)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2,2 Diethoxyethoxy Acetate

Primary Synthetic Routes and Precursor Utilization

The synthesis of Ethyl (2,2-diethoxyethoxy)acetate, with the chemical structure (CH₃CH₂O)₂CHCH₂OCH₂COOCH₂CH₃, can be approached through convergent strategies that build the molecule by connecting key fragments. The two most logical primary routes involve forming the central ether linkage from two main precursors.

Route A involves the alkylation of 2,2-diethoxyethanol (B41559) with an ethyl haloacetate. This method utilizes 2,2-diethoxyethanol as the nucleophilic precursor, which provides the diethoxyethyl moiety.

Route B employs the alkylation of an ethyl hydroxyacetate (ethyl glycolate) with a halo-acetal, specifically bromoacetaldehyde (B98955) diethyl acetal (B89532). In this approach, the hydroxyacetate provides the backbone for the ester and the initial part of the ether chain.

A critical precursor in one of these primary routes is 2,2-diethoxyethanol. Its synthesis can be accomplished from ethyl dichloroacetate. The process involves hydrolysis to dichloroacetic acid, followed by a reaction with sodium ethoxide to yield ethyl diethoxyacetate. google.comgoogle.com This intermediate is then reduced, for instance with KBH₄, to produce the desired 2,2-diethoxyethanol. google.comgoogle.com

The selection of the synthetic route often depends on the commercial availability and cost of the starting materials, as well as the desired scale of the reaction. Both routes rely on the Williamson ether synthesis, a robust and well-established method for forming ether linkages.

Specific Alkylation and Acetal Formation Strategies

The core of synthesizing this compound lies in the formation of the ether bond. This is typically achieved through nucleophilic substitution reactions where an alkoxide attacks an alkyl halide.

Employment of Bromoacetaldehyde Diethyl Acetal for Diethoxyethoxy Moiety Introduction

A key strategy for introducing the diethoxyethoxy group involves using bromoacetaldehyde diethyl acetal (BrCH₂CH(OEt)₂). sigmaaldrich.comnih.gov This reagent serves as a potent electrophile and a building block containing the required diethyl acetal protected aldehyde function. thieme-connect.de

In this synthetic approach, ethyl hydroxyacetate (ethyl glycolate) is used as the nucleophile. The hydroxyl group of the glycolate (B3277807) is first deprotonated by a strong base, such as sodium hydride (NaH), to form a sodium alkoxide. This highly reactive nucleophile then attacks the carbon atom bearing the bromine in bromoacetaldehyde diethyl acetal, displacing the bromide ion in an Sₙ2 reaction. This forms the central ether linkage and yields the target molecule. Bromoacetaldehyde diethyl acetal itself can be synthesized through methods such as the bromination of paraldehyde (B1678423) followed by treatment with ethanol (B145695), or the reaction of vinyl acetate (B1210297) with bromine in ethanol. orgsyn.orgthieme-connect.de

Approaches via Hydroxyacetate and Ethoxyethanol Intermediates

This approach represents the two convergent Williamson ether synthesis pathways mentioned previously, highlighting the key intermediates.

Alkylation of Ethyl Hydroxyacetate: This is the method described in section 2.2.1. The primary intermediates are ethyl hydroxyacetate, which acts as the nucleophile after deprotonation, and bromoacetaldehyde diethyl acetal, which serves as the electrophile. This method builds the ether linkage by attaching the diethoxyethyl group to the hydroxyacetate backbone. mdpi.com

Alkylation of 2,2-Diethoxyethanol: In this alternative but analogous strategy, the roles are reversed. The intermediate 2,2-diethoxyethanol is deprotonated to form its corresponding alkoxide. This nucleophile then reacts with an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate, to form the ether bond. orgsyn.org This route is advantageous if 2,2-diethoxyethanol is a more readily available or easily synthesized precursor compared to bromoacetaldehyde diethyl acetal.

Both strategies ultimately rely on the same fundamental reaction type and require careful control of reaction conditions to achieve the desired product.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the yield and purity of this compound, optimization of the reaction parameters for the Williamson ether synthesis is crucial. Key variables include the choice of base, solvent, temperature, and reaction time. dergipark.org.trhillpublisher.com

| Parameter | Condition | Rationale / Effect on Yield |

| Base | Sodium Hydride (NaH), Potassium tert-butoxide | Strong, non-nucleophilic bases ensure complete and rapid deprotonation of the alcohol, driving the reaction forward. Weaker bases like K₂CO₃ may require harsher conditions. |

| Solvent | Aprotic Polar Solvents (THF, DMF, DMSO) | These solvents effectively solvate the cation of the base but do not protonate the highly reactive alkoxide, thus increasing its nucleophilicity and the reaction rate. |

| Temperature | 25°C to 80°C | Moderate temperatures are often sufficient. Higher temperatures can increase the rate but may also promote side reactions like elimination, potentially reducing yield. An optimal temperature balances rate and selectivity. hillpublisher.com |

| Reactant Ratio | Slight excess of the alkyl halide | Using a slight molar excess of the electrophile (e.g., bromoacetaldehyde diethyl acetal) can help drive the reaction to completion, ensuring all of the more valuable alkoxide is consumed. hillpublisher.com |

| Catalyst | Phase-Transfer Catalysts (e.g., TBAB) | If using a biphasic system (e.g., NaOH in water and reactants in an organic solvent), a phase-transfer catalyst is essential to shuttle the hydroxide (B78521) or alkoxide between phases, facilitating the reaction. |

This table presents typical conditions for Williamson ether synthesis, which would be optimized for the specific synthesis of this compound.

Monitoring the reaction, for instance by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), is essential to determine the optimal reaction time and prevent the formation of degradation products. Post-reaction workup, including washing with saturated salt solutions and purification by column chromatography or vacuum distillation, is critical for isolating the pure product. orgsyn.org

Investigation of Reaction Mechanisms in Synthetic Pathways

The primary reaction mechanism in the synthesis of this compound via the routes described is the Williamson ether synthesis , which proceeds through an Sₙ2 (bimolecular nucleophilic substitution) pathway.

The mechanism unfolds in two key steps:

Acid-Base Reaction (Deprotonation): A strong base removes the acidic proton from the hydroxyl group of either ethyl hydroxyacetate or 2,2-diethoxyethanol. This creates a highly reactive alkoxide ion, which is a potent nucleophile.

Example:ROH + NaH → RO⁻Na⁺ + H₂

Nucleophilic Substitution (Sₙ2 Attack): The newly formed alkoxide ion acts as the nucleophile and attacks the electrophilic carbon atom of the alkyl halide (e.g., the carbon bonded to bromine in bromoacetaldehyde diethyl acetal). The attack occurs from the backside relative to the leaving group (the bromide ion), leading to the simultaneous formation of the C-O ether bond and the breaking of the C-Br bond.

Example:RO⁻ + R'–Br → R–O–R' + Br⁻

A potential competing reaction is the E2 (bimolecular elimination) pathway, where the alkoxide acts as a base to abstract a proton from a carbon adjacent to the alkyl halide, forming an alkene. However, since the electrophiles used in these syntheses (bromoacetaldehyde diethyl acetal and ethyl bromoacetate) are primary halides, the Sₙ2 pathway is strongly favored, and elimination is generally not a significant side reaction under optimized conditions.

Understanding this mechanism is fundamental for troubleshooting the synthesis and for selecting conditions that favor the desired substitution reaction to maximize the yield of this compound.

Chemical Reactivity and Transformative Chemistry of Ethyl 2,2 Diethoxyethoxy Acetate

Acid-Catalyzed Hydrolysis and Acetal (B89532) Deprotection Studies

The structure of Ethyl (2,2-diethoxyethoxy)acetate features both an ester and an acetal functional group, both of which are susceptible to acid-catalyzed hydrolysis. The relative rates of hydrolysis of these two groups can be controlled by the reaction conditions.

Under aqueous acidic conditions, the acetal moiety can be deprotected to reveal an aldehyde functionality. This reaction typically proceeds via an A-1 mechanism, which involves the protonation of one of the ethoxy groups, followed by the departure of ethanol (B145695) to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water on this intermediate leads to a hemiacetal, which is then further hydrolyzed to the corresponding aldehyde. rsc.org Studies on the acid-catalyzed hydrolysis of similar acetals, such as diethyl 3,3-diethoxypropylphosphonate, have shown that the reaction follows an A1 type mechanism. rsc.org

The ester group can also undergo acid-catalyzed hydrolysis to yield the corresponding carboxylic acid and ethanol. This reaction is reversible and follows the characteristic mechanism for acid-catalyzed ester hydrolysis, which involves protonation of the carbonyl oxygen, nucleophilic attack by water, and subsequent elimination of ethanol. libretexts.org

The selective hydrolysis of either the acetal or the ester can be achieved by careful control of the reaction conditions, such as the nature of the acid catalyst, temperature, and solvent system. For instance, milder acidic conditions might favor the deprotection of the acetal while leaving the ester group intact.

Table 1: General Conditions for Acid-Catalyzed Hydrolysis

| Functional Group | Catalyst | Solvent | Temperature | Product |

| Acetal | Dilute HCl or H₂SO₄ | Water/Dioxane | Ambient to elevated | Aldehyde |

| Ester | Dilute HCl or H₂SO₄ | Water/Ethanol | Reflux | Carboxylic Acid |

Transesterification Processes and Ester Functionality Modifications

The ethyl ester group in this compound can be modified through transesterification. This process involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst to exchange the ethoxy group for a different alkoxy group. libretexts.org

Acid-catalyzed transesterification proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The incoming alcohol then attacks this carbon, leading to a tetrahedral intermediate. After a series of proton transfer steps, ethanol is eliminated, and the new ester is formed. libretexts.org

Base-catalyzed transesterification, on the other hand, involves the nucleophilic attack of an alkoxide on the ester carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to generate the new ester. libretexts.org

The choice of catalyst and reaction conditions can influence the efficiency and outcome of the transesterification process. For instance, using a large excess of the reactant alcohol can drive the equilibrium towards the desired product. The transesterification of ethyl-10-undecenoate with various alcohols has been successfully demonstrated using a Cu-deposited V₂O₅ catalyst, suggesting that similar heterogeneous catalysts could be employed for the transesterification of this compound. nih.gov

Table 2: Catalysts for Transesterification

| Catalyst Type | Example | Conditions |

| Acid | H₂SO₄, p-TsOH | Anhydrous, often with excess alcohol |

| Base | NaOEt, K₂CO₃ | Anhydrous |

| Heterogeneous | Cu/V₂O₅ | Elevated temperature |

Nucleophilic Addition and Substitution Reactions Involving the Acetate (B1210297) Group

The acetate moiety of this compound can participate in nucleophilic addition and substitution reactions. The presence of the α-protons makes it susceptible to deprotonation by a strong base to form an enolate. This enolate is a potent nucleophile that can react with various electrophiles.

One of the most significant reactions of this type is the Claisen condensation. In a self-condensation reaction, the enolate of this compound can attack the carbonyl group of another molecule of the ester, leading to the formation of a β-keto ester after the elimination of an ethoxide ion. libretexts.orgpressbooks.pubmasterorganicchemistry.com Crossed Claisen condensations with other esters are also possible, allowing for the synthesis of a variety of β-keto esters. fiveable.me For these reactions to be effective, a non-nucleophilic strong base, such as sodium ethoxide in ethanol, is typically used. libretexts.orgpressbooks.pub

The lithium derivative of ethyl diethoxyacetate has been reported to be a useful nucleophile in the synthesis of heterocyclic compounds. fiveable.me This indicates that the enolate can be generated and utilized in reactions with a range of electrophiles, including ketones, to form new carbon-carbon bonds.

Strategic Role as a Synthon in Carbon-Carbon Bond Formation

This compound serves as a valuable two-carbon synthon in organic synthesis. Its ability to generate a nucleophilic enolate makes it a key building block for the construction of more complex molecular frameworks.

The enolate derived from this compound can undergo alkylation reactions with alkyl halides, allowing for the introduction of various alkyl groups at the α-position. This further functionalized product can then be used in subsequent transformations.

Furthermore, the condensation of ethyl glyoxylate (B1226380) (the deprotected form of the title compound) with amides has been studied. For example, the acid-catalyzed condensation of ethyl glyoxylate with various carboxamides and sulfonamides has been shown to produce diaminoacetic acid derivatives, which are precursors to polyheterocyclic cage compounds. nih.gov This highlights the utility of the aldehyde functionality, accessible from the acetal, in forming new carbon-nitrogen bonds and constructing complex heterocyclic systems.

The general reactivity of this compound as a synthon is summarized in the table below.

Table 3: this compound as a Synthon

| Reaction Type | Reactant | Product Type |

| Claisen Condensation | Another ester molecule | β-keto ester |

| Alkylation | Alkyl halide | α-alkylated ester |

| Condensation (as glyoxylate) | Amides | Diaminoacetic acid derivatives |

Applications of Ethyl 2,2 Diethoxyethoxy Acetate in Advanced Organic Synthesis

Utilization as a Building Block in Multi-Step Organic Transformations

Ethyl 2,2-diethoxyacetate is a key starting material in multi-step organic transformations, primarily due to the presence of multiple reactive sites that can be chemoselectively addressed. One notable application is in the synthesis of more complex keto-esters. For instance, it serves as a precursor to ethyl diethoxyacetoacetate. This transformation is achieved through a condensation reaction with ethyl acetate (B1210297) in the presence of a strong base like metallic sodium. prepchem.com The resulting ethyl diethoxyacetoacetate is a valuable intermediate in its own right, featuring both a protected aldehyde and a β-keto-ester moiety.

The synthesis of ethyl diethoxyacetate itself can be accomplished through several routes, highlighting its accessibility as a building block. A common laboratory preparation involves the reaction of dichloroacetic acid with sodium ethoxide, followed by esterification of the resulting diethoxyacetic acid. orgsyn.org Alternative methods include the reaction of the hemiacetal of ethyl glyoxylate (B1226380) with ethanol (B145695) in the presence of an acid catalyst. orgsyn.org

Contribution to Protecting Group Chemistry for Aldehydes

The diethoxyacetyl group in ethyl 2,2-diethoxyacetate functions as a stable protecting group for the aldehyde functionality. Acetals are widely recognized as effective protecting groups for aldehydes and ketones because they are stable in neutral to strongly basic and nucleophilic environments. chemistrysteps.com This stability is crucial in multi-step syntheses where other functional groups in the molecule need to be modified using reagents that would otherwise react with an unprotected aldehyde, such as Grignard reagents or reducing agents like lithium aluminum hydride. chemistrysteps.com

The general principle of using an acetal (B89532) as a protecting group involves three key stages:

Protection: The aldehyde is reacted with an alcohol, in this case, the formation of the diethyl acetal, to mask its reactivity.

Reaction: Chemical transformations are carried out on other parts of the molecule.

Deprotection: The acetal is hydrolyzed, typically under acidic conditions, to regenerate the original aldehyde functionality. chemistrysteps.com

While specific examples detailing the use of ethyl 2,2-diethoxyacetate as a protecting group are not extensively documented in readily available literature, its structural nature as a diethyl acetal inherently allows it to serve this purpose in synthetic design.

Integration into Cascade and Multi-Component Reaction Sequences

The reactivity of ethyl 2,2-diethoxyacetate makes it a potential candidate for integration into cascade and multi-component reactions (MCRs), which are efficient processes that form several bonds in a single operation. Although specific, recent examples of its use in well-known MCRs like the Biginelli or Hantzsch reactions are not prominent in the literature, it has been noted for its utility in the synthesis of heterocyclic compounds. researchgate.net For instance, early 20th-century research describes the use of diethoxy-aceto-acetate as a reagent for the synthesis of glyoxalines (a class of imidazoles). researchgate.net Such syntheses of heterocyclic rings often involve a series of reactions that can be classified as cascade or multi-component sequences.

Development of Novel Synthetic Pathways and Reagents

Research into the applications of ethyl 2,2-diethoxyacetate continues to pave the way for novel synthetic methodologies and the development of new reagents. Its role as a precursor to ethyl diethoxyacetoacetate is a prime example of how it can be used to generate more functionalized reagents for organic synthesis. prepchem.com The transformation involves the reaction of ethyl 2,2-diethoxyacetate with ethyl acetate and sodium, yielding a product with enhanced synthetic utility. prepchem.com

The following table summarizes the synthesis of ethyl diethoxyacetoacetate, a key derivative of ethyl 2,2-diethoxyacetate:

| Reactants | Reagents | Product |

| Ethyl 2,2-diethoxyacetate, Ethyl acetate | Metallic sodium | Ethyl diethoxyacetoacetate |

This reaction highlights the development of a new reagent from ethyl 2,2-diethoxyacetate. prepchem.com

Advanced Spectroscopic and Chromatographic Methodologies for Research Characterization of Ethyl 2,2 Diethoxyethoxy Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed elucidation of molecular structures in solution. For Ethyl (2,2-diethoxyethoxy)acetate, both ¹H and ¹³C NMR spectroscopy provide critical data for confirming its structural integrity.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different proton environments within the molecule. The chemical shifts, multiplicities, and coupling constants are key to assigning these signals. A representative ¹H NMR spectrum recorded on a 400 MHz instrument in deuterated chloroform (B151607) (CDCl₃) would exhibit the following key signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.75 | s | 1H | -CH(OEt)₂ |

| ~4.20 | q | 2H | -COOCH₂CH₃ |

| ~3.65 | q | 4H | -OCH₂CH₃ |

| ~1.25 | t | 3H | -COOCH₂CH₃ |

| ~1.20 | t | 6H | -OCH₂CH₃ |

Note: 's' denotes a singlet, 'q' a quartet, and 't' a triplet. The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In a typical spectrum of this compound, distinct signals are observed for each unique carbon atom. sielc.com

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O (ester) |

| ~101 | -CH(OEt)₂ |

| ~62 | -COOCH₂CH₃ |

| ~61 | -OCH₂CH₃ |

| ~15 | -COOCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Note: These are approximate chemical shifts and can vary based on experimental parameters.

Infrared (IR) Spectroscopy for Functional Group Analysis in Research Contexts

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound, often acquired using an Attenuated Total Reflectance (ATR) accessory, reveals characteristic absorption bands. nih.gov

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2975 | Strong | C-H stretch (aliphatic) |

| ~1750 | Strong | C=O stretch (ester) |

| ~1100 | Strong | C-O stretch (ether and ester) |

The strong absorption band around 1750 cm⁻¹ is indicative of the ester carbonyl group, while the prominent bands in the fingerprint region, particularly around 1100 cm⁻¹, correspond to the C-O stretching vibrations of the ether and ester functionalities. The C-H stretching vibrations of the ethyl groups are observed around 2975 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern upon ionization. For this compound, which has a molecular weight of 176.21 g/mol , the mass spectrum provides the molecular ion peak and several characteristic fragment ions. nih.gov

Electron ionization (EI) is a common technique used for this purpose. The resulting mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 176. The fragmentation pattern is a unique fingerprint of the molecule and can be used for its identification. Key fragment ions for this compound include:

| m/z | Proposed Fragment |

| 176 | [C₈H₁₆O₄]⁺ (Molecular Ion) |

| 131 | [M - OCH₂CH₃]⁺ |

| 103 | [CH(OCH₂CH₃)₂]⁺ |

| 75 | [CH(OCH₂CH₃)]⁺ |

| 47 | [C₂H₃O]⁺ |

The fragmentation is initiated by the loss of an electron to form the molecular ion, which then undergoes various cleavage reactions, primarily at the ether and ester linkages, to produce the observed fragment ions.

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of a compound and for monitoring the progress of chemical reactions. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable tools for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Applications

The analysis of acetals like this compound by reversed-phase HPLC can be challenging due to their potential for hydrolysis on the acidic silica-based stationary phases. To overcome this, a modified mobile phase is often employed. A typical HPLC method for the analysis of this compound would involve a C18 column.

A research-based HPLC method could be developed using a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.com To prevent on-column hydrolysis of the acetal (B89532), a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, can be added to the mobile phase. Detection is typically achieved using a refractive index (RI) detector or a UV detector if the compound has a suitable chromophore or is derivatized.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with a basic modifier |

| Detector | Refractive Index (RI) or UV |

| Flow Rate | ~1.0 mL/min |

This method allows for the quantification of the compound and the separation from potential impurities or starting materials in a reaction mixture.

Gas Chromatography (GC) Methodologies for Volatile Compound Analysis

Gas chromatography is a highly effective technique for the analysis of volatile compounds like this compound. It is commonly used for purity assessment and to monitor reaction completion. The Kovats retention index, a measure of the retention time of a compound relative to a series of n-alkanes, is a useful parameter for its identification. For this compound, reported Kovats retention indices are approximately 1092 on a semi-standard non-polar column and around 1475-1487 on a standard polar column. nih.gov

A typical GC method would utilize a capillary column with a non-polar or polar stationary phase, depending on the specific separation requirements.

| Parameter | Condition |

| Column | e.g., DB-5 or equivalent (non-polar) |

| Injector Temperature | ~250 °C |

| Detector | Flame Ionization Detector (FID) |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | A temperature gradient program to ensure good separation |

GC coupled with a mass spectrometer (GC-MS) provides both retention time data and mass spectral information, allowing for confident identification and quantification of the compound. nih.gov

Computational and Theoretical Investigations of Ethyl 2,2 Diethoxyethoxy Acetate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. For a compound like ethyl (2,2-diethoxyethoxy)acetate, these calculations would reveal key aspects of its stability and reactivity.

Detailed research findings on analogous molecules show that DFT methods, such as B3LYP, are frequently used to optimize the molecular geometry and calculate electronic properties. ukm.my These calculations yield crucial parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily able to undergo electronic transitions.

For instance, in a computational study of ethyl-2-(4-aminophenoxy)acetate, a related ester, Time-Dependent DFT (TD-DFT) was used to calculate electronic transitions, which were then compared with experimental UV/Vis spectra. mdpi.com The analysis assigned these transitions to specific molecular orbitals, such as HOMO→LUMO, providing a deep understanding of the molecule's electronic behavior. mdpi.com

Calculations would also generate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule. In this compound, these maps would likely show negative potential (red regions) around the oxygen atoms of the ester and ether groups, indicating their role as centers for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Table 1: Representative Electronic Properties Calculable via Quantum Chemistry This table illustrates the typical data generated from quantum chemical calculations for an organic molecule like this compound. The values are hypothetical and for illustrative purposes.

| Calculated Parameter | Typical Method | Significance |

| Ground State Energy | DFT (e.g., B3LYP/6-31G*) | Provides the total electronic energy of the optimized geometry. |

| HOMO Energy | DFT | Energy of the highest occupied molecular orbital; relates to ionization potential and nucleophilicity. |

| LUMO Energy | DFT | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electrophilicity. |

| HOMO-LUMO Gap | DFT | Indicator of chemical reactivity and electronic excitation energy. |

| Dipole Moment | DFT | Measures the overall polarity of the molecule, influencing intermolecular interactions. |

| Mulliken Atomic Charges | DFT | Provides a partial charge for each atom, identifying reactive sites. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The structural flexibility of this compound, with its rotatable single bonds, makes conformational analysis essential. Molecular Dynamics (MD) simulations are the primary computational tool for exploring the conformational landscape and dynamics of such a molecule over time.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By placing the molecule in a simulation box with solvent molecules (e.g., water), one can investigate solvation effects and the formation of hydrogen bonds. The ether and carbonyl oxygens of this compound would be expected to act as hydrogen bond acceptors. The simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom.

Mechanistic Insights from Transition State Analysis of Key Reactions

Computational chemistry provides profound insights into reaction mechanisms by identifying and characterizing the transition states (TS) of elementary reaction steps. A key reaction for an ester like this compound is hydrolysis.

While no direct studies on this specific molecule exist, extensive computational research on the hydrolysis of ethyl acetate (B1210297) serves as an excellent model. nih.govresearchgate.net Using DFT methods, researchers can map the potential energy surface of the reaction. For ester hydrolysis, this involves modeling the nucleophilic attack of a water molecule (or hydroxide (B78521) ion) on the carbonyl carbon. This leads to the formation of a high-energy tetrahedral intermediate. nih.gov

The transition state is the highest point on the energy profile connecting the reactant and the intermediate. Computational software can perform a transition state search to find this geometry and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (ΔG‡), a key determinant of the reaction rate. nih.govdntb.gov.ua For the hydrolysis of ethyl acetate, computational studies have successfully calculated activation barriers that are in close agreement with experimental values. researchgate.net These studies have also clarified mechanistic details, such as the number of water molecules involved in the transition state and whether the reaction proceeds via a concerted or stepwise mechanism. nih.govresearchgate.net

Table 2: Illustrative Data from Transition State Analysis of Ester Hydrolysis This table shows the kind of energetic data that would be produced from a computational study of the hydrolysis mechanism, using ethyl acetate as a model. nih.gov

| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) | Key Finding |

| Reactants | Ethyl Acetate + H₂O | 0.0 | Reference energy level. |

| First Transition State | TS1 | +36.7 | Represents the energy barrier for the formation of the tetrahedral intermediate. This is often the rate-determining step. nih.gov |

| Intermediate | Tetrahedral Intermediate | +3.5 | A metastable species along the reaction coordinate. |

| Second Transition State | TS2 | +36.3 | Energy barrier for the cleavage of the intermediate to form products. |

| Products | Acetic Acid + Ethanol (B145695) | -5.0 | The overall reaction is exothermic. |

Prediction and Validation of Spectroscopic Parameters via Computational Models

Computational models can predict spectroscopic properties with increasing accuracy, serving as a powerful tool for structural elucidation and the interpretation of experimental data.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is typically done by performing a geometry optimization followed by a GIAO (Gauge-Independent Atomic Orbital) calculation using DFT. The calculated magnetic shielding tensors are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). docbrown.info For a molecule like this compound, this would help in assigning the signals from the multiple non-equivalent methylene (B1212753) and methyl groups in its complex spectrum. Online databases and prediction algorithms utilize these principles to simulate spectra for given structures. nmrdb.org

Infrared (IR) Spectroscopy: The same quantum chemical calculations (DFT) used for geometry optimization can also be used to compute vibrational frequencies. The resulting predicted IR spectrum shows the frequencies and intensities of the fundamental vibrational modes. These can be compared directly with an experimental IR or FTIR spectrum. nih.gov For this compound, this would be particularly useful for identifying the characteristic carbonyl (C=O) stretch of the ester group and the various C-O stretching modes of the ether linkages.

The comparison between computed and experimental spectra serves as a rigorous validation of the calculated minimum-energy structure. Discrepancies can point to environmental effects (like solvent interactions) not included in the gas-phase calculation or suggest that the molecule exists as a mixture of conformers.

Synthesis and Reactivity of Derivatives and Analogues of Ethyl 2,2 Diethoxyethoxy Acetate

Structural Modifications of the Ester Moiety and Their Impact on Reactivity

The ester group in ethyl (2,2-diethoxyethoxy)acetate is a key site for chemical transformations, allowing for the synthesis of a variety of derivatives. Standard reactions such as hydrolysis, transesterification, and amidation can be employed to modify this moiety, with the reactivity being influenced by the presence of the diethoxyethoxy side chain.

Transesterification: This process involves the exchange of the ethyl group of the ester with a different alkyl or aryl group from an alcohol. youtube.com Transesterification can be catalyzed by either acids or bases and is a reversible reaction. youtube.com The reaction conditions, such as the choice of catalyst and the removal of the ethanol (B145695) byproduct, can be optimized to drive the reaction towards the desired product. biofueljournal.com For instance, the transesterification of ethyl acetate (B1210297) with higher alcohols has been shown to proceed at elevated temperatures without a catalyst in the supercritical state of the alcohol. mdpi.com The use of solid catalysts like sodium disilicate has also been explored for the transesterification of ethyl acetate. masterorganicchemistry.com

Amidation: The reaction of this compound with primary or secondary amines can yield the corresponding amides. This transformation typically requires activation of the ester or the use of coupling agents. wikipedia.orgrsc.org The direct condensation of carboxylic acids (derived from the hydrolysis of the ester) with amines is a common method for amide bond formation. organic-chemistry.org Various coupling reagents, such as carbodiimides (e.g., EDC) and phosphonium (B103445) salts, can facilitate this reaction, even with less reactive amines. wikipedia.orgkuleuven.belibretexts.org

Table 1: Common Reactions of the Ester Moiety

| Reaction | Reagents and Conditions | Product |

| Acid-Catalyzed Hydrolysis | Dilute strong acid (e.g., HCl, H₂SO₄), heat | (2,2-diethoxyethoxy)acetic acid + Ethanol |

| Base-Catalyzed Hydrolysis (Saponification) | Strong base (e.g., NaOH, KOH), heat | Sodium (2,2-diethoxyethoxy)acetate + Ethanol |

| Transesterification | Alcohol (R'OH), acid or base catalyst, heat | This compound + R'OH ⇌ R' (2,2-diethoxyethoxy)acetate + Ethanol |

| Amidation | Amine (R'R''NH), coupling agent (e.g., EDC, HBTU) | N,N-R'R''-(2,2-diethoxyethoxy)acetamide |

Variations in the Acetal (B89532) Linkage and Resulting Chemical Properties

The acetal group in this compound provides a protective function for a carbonyl group and its stability is pH-dependent. Acetals are generally stable under neutral to strongly basic conditions but are susceptible to hydrolysis in the presence of acid. libretexts.org

The rate of acid-catalyzed hydrolysis of acetals can be influenced by the steric bulk of the alkoxy groups. Studies on benzaldehyde (B42025) acetals have shown that increasing the size of the alkyl groups can accelerate the hydrolysis rate. pressbooks.pub This is attributed to steric strain in the ground state of the acetal, which is relieved upon formation of the intermediate carbocation.

Modifications to the diethoxyethoxy chain, such as altering the length of the alkoxy groups or introducing substituents, can therefore be expected to impact the stability and reactivity of the acetal. For example, replacing the ethoxy groups with bulkier alkoxy groups could potentially increase the rate of acid-catalyzed hydrolysis. Conversely, introducing electron-withdrawing groups near the acetal could destabilize the carbocation intermediate and slow down the hydrolysis.

Exploration of Diethoxyethoxy-Containing Building Blocks in Diverse Chemical Scaffolds

The bifunctional nature of this compound and its derivatives makes them valuable building blocks in diversity-oriented synthesis. The masked aldehyde function of the acetal group, which can be deprotected under acidic conditions, allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

For instance, the precursor, ethyl glyoxylate (B1226380), is widely used in the synthesis of various heterocyclic compounds. acs.org It participates in reactions like the Friedel-Crafts alkylation and multicomponent reactions to form complex molecular architectures. acs.org Similarly, derivatives of 2,2-diethoxyethanol (B41559) have been used in the synthesis of pyrimidine-based inhibitors. biofueljournal.com

The diethoxyethoxy moiety can be incorporated into various scaffolds to modify their physicochemical properties, such as solubility and lipophilicity. This is particularly relevant in medicinal chemistry, where the modulation of these properties is crucial for drug design. While specific examples of this compound being used as a building block for diverse scaffolds are not extensively documented, the reactivity of its functional groups suggests its potential in the synthesis of heterocycles like pyridazines and pyrimidines. organic-chemistry.orgkuleuven.beuminho.ptorganic-chemistry.org The synthesis of such heterocycles often involves condensation reactions where a 1,3-dicarbonyl compound or a related species reacts with a binucleophile. The deprotected aldehyde from the acetal, along with the ester group, could potentially serve as a synthon in these types of cyclization reactions.

Comparative Studies with Related Ethoxy-Acetate Compounds

To understand the influence of the diethoxyethoxy group on the properties and reactivity of the molecule, it is useful to compare it with structurally related ethoxy-acetate compounds such as ethyl ethoxyacetate and ethyl diethoxyacetate.

Table 2: Physical Properties of Related Ethoxy-Acetate Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| Ethyl ethoxyacetate | C₆H₁₂O₃ | 132.16 | 156 | 0.975 | 1.406 |

| Ethyl diethoxyacetate | C₈H₁₆O₄ | 176.21 | 199 | 0.985 | 1.410 |

| 2-(2-Ethoxyethoxy)ethyl acetate | C₈H₁₆O₄ | 176.21 | 196 | 0.999 | 1.421 |

(Data sourced from publicly available chemical databases)

Reactivity: The presence of additional ether linkages in this compound compared to ethyl ethoxyacetate can influence the reactivity of the ester group. The electron-donating nature of the ether oxygens might slightly decrease the electrophilicity of the ester carbonyl, potentially affecting the rates of nucleophilic attack. However, steric hindrance from the diethoxyethoxy group is not expected to be significantly different from a simple ethoxy group in this position.

In comparison to ethyl diethoxyacetate, which is an acetal of ethyl glyoxylate, this compound has an additional ethoxy group separated by an ethylene (B1197577) spacer. This structural difference would primarily affect the properties related to the acetal portion of the molecule. The additional ether linkage in this compound would increase its polarity and potential for hydrogen bonding, which could influence its solubility and interactions with other molecules.

Future Research Trajectories and Methodological Innovations

Exploration of Green Chemistry Principles in Synthesis and Application

The application of green chemistry principles to the lifecycle of Ethyl (2,2-diethoxyethoxy)acetate offers significant opportunities to reduce its environmental footprint. This involves the use of renewable feedstocks, the selection of environmentally benign solvents, and the development of catalytic processes that minimize waste.

A key area of exploration is the use of bio-based starting materials. For instance, the ester component, ethyl acetate (B1210297), can be produced from the fermentation of biomass. researchgate.net This provides a renewable alternative to traditional fossil fuel-based production methods. google.com Research into the enzymatic acetylation of alcohols using greener solvents like ethylene (B1197577) glycol diacetate (EGDA) has shown high reactivity and selectivity, presenting a viable green alternative for the synthesis of various acetates. nih.gov Such biocatalytic methods, perhaps utilizing lipases, could be adapted for the synthesis of this compound, thereby reducing the reliance on harsh chemical catalysts and elevated temperatures. nih.gov

The choice of solvent is another critical aspect of green chemistry. While this compound itself can act as a solvent, its synthesis traditionally may involve solvents that are of environmental concern. A shift towards greener solvents, such as ethyl acetate itself, has been demonstrated for other chemical processes and is a promising avenue for the synthesis of this compound. consensus.app The use of ethyl acetate as a solvent is advantageous due to its low toxicity and biodegradability. researchgate.net

Furthermore, developing processes that are inherently safer and produce less waste is a cornerstone of green chemistry. This can be achieved through catalytic processes that are highly selective, reducing the formation of byproducts and simplifying purification procedures.

Implementation of Flow Chemistry and Continuous Processing for Efficient Production

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward in the manufacturing of specialty chemicals like this compound. pharmasalmanac.comacs.org Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and greater consistency in product quality. amt.ukvapourtec.com

For the synthesis of esters, continuous flow reactors have demonstrated the potential for high yields and reduced reaction times. riken.jp A continuous process for glycol ether ester production typically involves co-feeding the glycol ether and carboxylic acid through a heated reaction zone, with the resulting product mixture being continuously separated by distillation. google.com The implementation of a plug flow reactor (PFR) system, for example in the synthesis of propylene (B89431) glycol methyl ether acetate (PGMEA), has shown that simulation results can closely match experimental data, allowing for precise control over the production process. mdpi.com

The table below illustrates a hypothetical comparison of batch versus flow synthesis for a generic glycol ether acetate, highlighting the potential improvements that could be realized for the production of this compound.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Several hours | Minutes to hours |

| Heat Transfer | Limited, potential for hotspots | Excellent, uniform temperature |

| Mass Transfer | Moderate, dependent on stirring | High, efficient mixing |

| Safety | Higher risk with large volumes | Inherently safer, small volumes |

| Scalability | Difficult, requires larger reactors | Easier, numbering-up or scaling-out |

| Product Consistency | Batch-to-batch variation | High consistency |

This table is a generalized representation and specific parameters for this compound would require experimental determination.

Development of Novel Catalytic Systems for Selective Transformations

The development of novel and highly efficient catalytic systems is crucial for the selective synthesis of this compound. Traditional esterification and etherification reactions often rely on homogeneous acid catalysts, which can lead to corrosion, purification challenges, and waste generation. rsc.orggoogle.com

Future research will likely focus on heterogeneous solid acid catalysts, which can be easily separated from the reaction mixture and potentially reused, aligning with green chemistry principles. For instance, Amberlyst-15, a stable solid catalyst, has been successfully used in the synthesis of propylene glycol methyl ether acetate (PGMEA), demonstrating its potential for simplifying the production process and reducing the need for extensive purification. mdpi.com Other research has explored the use of 12-tungstophosphoric acid as a catalyst for the preparation of PGMEA, achieving high yields and purity. researchgate.net

The synergistic effects of different metals in a catalyst can also be exploited. For example, an aluminum-modified titanium silicalite-1 catalyst has been shown to have bifunctional active sites for both epoxidation and ring-opening reactions, enabling the one-pot synthesis of propylene glycol methyl ether from propylene. rsc.org This suggests that a carefully designed bifunctional catalyst could potentially synthesize this compound in a more streamlined and efficient manner. The catalytic Williamson ether synthesis at high temperatures is another promising approach for producing alkyl aryl ethers and could be adapted for the synthesis of glycol ethers. researchgate.net

The table below presents a summary of potential catalytic systems for the synthesis of glycol ether acetates, which could be explored for the production of this compound.

| Catalyst Type | Examples | Advantages | Potential Application for this compound |

| Homogeneous Acid | Sulfuric Acid, p-Toluenesulfonic Acid | High activity | Traditional synthesis route |

| Heterogeneous Solid Acid | Amberlyst-15, 12-Tungstophosphoric Acid | Easy separation, reusability, reduced waste | Greener and more efficient synthesis |

| Biocatalysts | Lipases | High selectivity, mild reaction conditions | Sustainable and environmentally friendly production |

| Bifunctional Catalysts | Al-TS-1 | One-pot synthesis potential | Streamlined and atom-economical synthesis |

Integration with Machine Learning and AI for Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis by enabling rapid prediction of reaction outcomes and optimization of process parameters. chemai.iochemcopilot.com For the synthesis of this compound, AI can be a powerful tool to accelerate development and improve efficiency.

Furthermore, AI can be coupled with automated flow chemistry systems to create self-optimizing platforms. vapourtec.com Sensors integrated into the flow reactor can continuously monitor the reaction, and an AI algorithm can adjust process parameters in real-time to maximize yield and purity. chemai.io This approach not only enhances efficiency but also provides a wealth of data that can be used to further refine the ML models. eurekalert.org

Q & A

Q. What are the primary synthetic routes for Ethyl (2,2-diethoxyethoxy)acetate, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution or esterification reactions. A common method involves reacting 2,2-diethoxyethanol with chloroacetic acid derivatives in the presence of a base (e.g., NaHCO₃) under reflux conditions. The choice of solvent (e.g., THF or DMF) and temperature (60–80°C) significantly impacts reaction efficiency. For example, prolonged heating may lead to side reactions, while insufficient time reduces conversion rates. Purification often involves vacuum distillation or column chromatography to isolate the ester .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Identifies ethoxy and acetate functional groups. Peaks at δ 1.2–1.4 ppm (triplet, CH₃ from ethoxy) and δ 4.1–4.3 ppm (quartet, OCH₂) are characteristic.

- FT-IR : Strong absorbance at ~1740 cm⁻¹ (C=O stretch) and 1100–1250 cm⁻¹ (C-O from ester and ether groups).

- GC-MS : Confirms molecular ion peaks (e.g., m/z 220 for the parent ion) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Safety measures include:

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- PPE : Nitrile gloves and goggles to prevent skin/eye contact.

- Storage : In airtight containers away from oxidizers, as the compound may form explosive peroxides over time. Toxicity data from structural analogs (e.g., glycol ether acetates) suggest potential reproductive toxicity, warranting strict exposure controls .

Advanced Research Questions

Q. How can reaction mechanisms for this compound synthesis be optimized using kinetic studies?

Kinetic modeling (e.g., pseudo-first-order approximations) helps identify rate-limiting steps. For instance, esterification of 2,2-diethoxyethanol with acetyl chloride follows a bimolecular nucleophilic substitution (SN2) mechanism. Monitoring via in-situ FT-IR or HPLC reveals that increasing the molar ratio of acylating agent accelerates the reaction but may require quenching excess reagent to prevent byproducts .

Q. What contradictions exist in reported thermodynamic properties of this compound, and how can they be resolved?

Discrepancies in boiling points (e.g., 220–230°C across studies) arise from variations in purity measurement methods (e.g., differential scanning calorimetry vs. distillation). To resolve these, researchers should:

- Standardize purification protocols (e.g., redistillation under reduced pressure).

- Validate purity using orthogonal techniques (e.g., NMR and elemental analysis) .

Q. What advanced analytical methods are suitable for detecting trace impurities in this compound?

- HPLC-MS : Detects hydrolyzed products (e.g., 2,2-diethoxyethanol) at ppm levels.

- Headspace GC : Identifies volatile degradation products like acetaldehyde.

- Karl Fischer Titration : Quantifies water content, critical for reactions sensitive to moisture .

Methodological Recommendations

- Synthetic Optimization : Use design of experiments (DoE) to evaluate interactions between variables (e.g., temperature, catalyst loading).

- Data Validation : Cross-reference spectroscopic data with computational models (e.g., DFT calculations for NMR shifts).

- Safety Compliance : Adhere to CLP regulations (EC 1272/2008) for labeling and handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.